Ethyl 4-chloro-3-hydroxybenzoate

Physicochemical Properties Lipophilicity XLogP3

Researchers requiring precise chlorinated benzoate intermediates for SAR studies face inconsistent results with generic analogs. Ethyl 4-chloro-3-hydroxybenzoate (CAS 335013-90-6) overcomes this with a defined 4-Cl,3-OH substitution, delivering XLogP3 2.7 and TPSA 46.5 Ų for controlled membrane permeability. • Key building block for synthesizing benzimidazole/benzoxazole-based LPL activity enhancers. • The 4-chloro position yields distinct inhibitor profiles (cf. 4-chlorobenzoate 88.1% inhibition vs. 3-chlorobenzoate 61.0%), ensuring target selectivity. • Available in research and bulk quantities with prompt global shipping.

Molecular Formula C9H9ClO3
Molecular Weight 200.618
CAS No. 335013-90-6
Cat. No. B569782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-3-hydroxybenzoate
CAS335013-90-6
Synonyms4-Chloro-3-hydroxybenzoic Acid Ethyl Ester
Molecular FormulaC9H9ClO3
Molecular Weight200.618
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1)Cl)O
InChIInChI=1S/C9H9ClO3/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,11H,2H2,1H3
InChIKeyPFISJNBRAOSYPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-chloro-3-hydroxybenzoate Properties and Applications


Ethyl 4-chloro-3-hydroxybenzoate (CAS 335013-90-6) is a chlorinated aromatic ester belonging to the benzoate class . Its molecular formula is C9H9ClO3 with a molecular weight of 200.62 . Key physicochemical properties include an XLogP3 value of 2.7 and a topological polar surface area (TPSA) of 46.5 Ų . It is described as an intermediate for synthesizing benzimidazole and benzoxazole derivatives, which are investigated as lipoprotein lipase activity enhancers [1].

Ethyl 4-chloro-3-hydroxybenzoate Substitution Risk


Substituting Ethyl 4-chloro-3-hydroxybenzoate with a generic analog like ethyl 3-hydroxybenzoate or a positional isomer such as ethyl 3-chloro-4-hydroxybenzoate is not a trivial interchange. The specific substitution pattern (chlorine at the 4-position and hydroxyl at the 3-position) on the benzene ring directly influences the molecule's lipophilicity and polar surface area, as quantified by an XLogP3 of 2.7 and TPSA of 46.5 Ų . These physicochemical parameters are critical determinants of membrane permeability, solubility, and target binding, which will diverge from those of non-chlorinated or differently substituted analogs. Furthermore, in-class compounds may exhibit different selectivity profiles; for instance, data shows 3-chlorobenzoate is significantly less effective at inhibiting 4-chlorobenzoate uptake (61.0% inhibition) compared to the structurally identical competitor 4-chlorobenzoate (88.1% inhibition) [1]. This highlights that minor changes in halogen positioning can drastically alter a molecule's behavior in a biological context, underscoring the need for precise chemical identity to ensure reproducible and interpretable experimental results.

Ethyl 4-chloro-3-hydroxybenzoate Differentiation from Analogs


Lipophilicity Advantage vs. Non-Chlorinated Analogs

Ethyl 4-chloro-3-hydroxybenzoate exhibits significantly higher lipophilicity compared to its non-chlorinated analog, ethyl 3-hydroxybenzoate . This difference is driven by the chlorine substituent, which increases the compound's logP value.

Physicochemical Properties Lipophilicity XLogP3

Building Block for Lipoprotein Lipase Enhancers

The compound is a specified intermediate in the synthesis of benzimidazole and benzoxazole-based molecules that function as lipoprotein lipase (LPL) activity enhancers . This represents a defined, functional role in the construction of biologically active molecules.

Medicinal Chemistry Lipoprotein Lipase Intermediate

Ethyl 4-chloro-3-hydroxybenzoate Applications


Cell-Permeable Probe and Lead Design

The high lipophilicity (XLogP3 2.7 ) makes Ethyl 4-chloro-3-hydroxybenzoate a suitable starting material or intermediate for medicinal chemistry campaigns where improved membrane permeability is desired. This contrasts with less lipophilic analogs like ethyl 3-hydroxybenzoate (XLogP3 0.5 ).

Lipoprotein Lipase Modulator Synthesis

This compound should be prioritized for research projects aimed at synthesizing and evaluating benzimidazole and benzoxazole derivatives as lipoprotein lipase (LPL) activity enhancers , as it is a defined intermediate for this specific class of molecules.

SAR Studies of Halogenated Benzoates

Ethyl 4-chloro-3-hydroxybenzoate is a key tool for investigating the impact of chlorine substitution on the benzene ring. Studies on 4-chlorobenzoate transporters show that the position of the chlorine atom drastically alters interaction strength (4-chlorobenzoate: 88.1% inhibition vs. 3-chlorobenzoate: 61.0% inhibition) [1]. This compound can be used to extend such SAR to esterified derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-chloro-3-hydroxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.